Boldenone undecanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Boldenone undecanoate is synthesized through the esterification of boldenone with undecanoic acid . The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The raw materials, boldenone and undecanoic acid, are reacted in the presence of a catalyst, and the product is purified through various techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Boldenone undecanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of boldenone, which can have different biological activities .
Scientific Research Applications
Boldenone undecanoate has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studies on this compound help understand its effects on muscle growth and development.
Medicine: Research focuses on its potential therapeutic uses and side effects.
Industry: It is used to enhance the growth and nutrient conversion of food-producing animals
Mechanism of Action
Boldenone undecanoate exerts its effects by binding to androgen receptors, which regulate gene transcription . This binding leads to increased nitrogen retention, protein synthesis, and the release of erythropoietin in the kidneys . The compound has a long half-life due to its esterification, allowing for sustained release and prolonged effects .
Comparison with Similar Compounds
Similar Compounds
Testosterone: The parent compound of boldenone undecanoate.
Nandrolone: Another anabolic steroid with similar anabolic effects but different androgenic properties.
Methenolone: Known for its mild anabolic effects and low androgenic activity.
Uniqueness
This compound is unique due to its balanced anabolic and androgenic effects, making it suitable for veterinary use and performance enhancement in animals . Its long ester chain provides a prolonged release, reducing the frequency of administration .
Properties
Molecular Formula |
C30H46O3 |
---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undecanoate |
InChI |
InChI=1S/C30H46O3/c1-4-5-6-7-8-9-10-11-12-28(32)33-27-16-15-25-24-14-13-22-21-23(31)17-19-29(22,2)26(24)18-20-30(25,27)3/h17,19,21,24-27H,4-16,18,20H2,1-3H3/t24-,25-,26-,27-,29-,30-/m0/s1 |
InChI Key |
YRLFCTLEPMMSHQ-CNQKSJKFSA-N |
Isomeric SMILES |
CCCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C |
Canonical SMILES |
CCCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C |
Origin of Product |
United States |
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